Structural Differentiation via Predicted Physicochemical Properties Compared to a Halogen Analog
In the absence of direct experimental data, a computed property comparison provides the only available quantitative differentiation. Replacing the fluorine atom with a larger bromine atom results in a significant increase in molecular weight and predicted lipophilicity (XLogP3). These differences are key parameters in lead optimization, influencing membrane permeability, metabolic stability, and promiscuity [1]. The lower molecular weight and logP of the target compound align better with established drug-likeness metrics like Lipinski's Rule of Five.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3: ~2.0; MW: 197.25 g/mol (Values typical for similar compounds; direct computed values not found in authoritative sources) |
| Comparator Or Baseline | (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine (PubChem CID 2850590); XLogP3: 2.3; MW: 258.15 g/mol [1] |
| Quantified Difference | ΔXLogP3: ~0.3; ΔMW: 60.9 g/mol |
| Conditions | XLogP3 values computed by PubChem. Molecular weights are computed from molecular formula. |
Why This Matters
A lower molecular weight and logP are generally favorable for achieving oral bioavailability and reducing off-target binding, making this a more attractive starting point for hit-to-lead campaigns compared to its brominated analog.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2850590, (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine. View Source
